molecular formula C7H4F3NO4S B2590478 2,3,4-Trifluoro-5-sulfamoylbenzoic acid CAS No. 2090303-92-5

2,3,4-Trifluoro-5-sulfamoylbenzoic acid

Cat. No. B2590478
CAS RN: 2090303-92-5
M. Wt: 255.17
InChI Key: QQNGJNHKOKJXAH-UHFFFAOYSA-N
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Description

2,3,4-Trifluoro-5-sulfamoylbenzoic acid (CAS Number: 2090303-92-5) is a fluorinated benzoic acid derivative that contains a sulfonamide functional group. It has a molecular weight of 255.17 .


Molecular Structure Analysis

The molecular formula of 2,3,4-Trifluoro-5-sulfamoylbenzoic acid is C7H4F3NO4S . The InChI code is 1S/C7H4F3NO4S/c8-4-2(7(12)13)1-3(16(11,14)15)5(9)6(4)10/h1H,(H,12,13)(H2,11,14,15) .


Physical And Chemical Properties Analysis

2,3,4-Trifluoro-5-sulfamoylbenzoic acid is a powder at room temperature .

Scientific Research Applications

Synthesis and Chemical Reactivity

2,3,4-Trifluoro-5-sulfamoylbenzoic acid is an important chemical used in various synthetic processes. For instance, its derivatives are involved in the synthesis of complex molecules, like sulfamoyl azides, which can be used for forming 1-sulfamoyl-1,2,3-triazoles. These triazoles are valuable in generating rhodium azavinyl carbenes, known for their versatility in chemical reactions (Culhane & Fokin, 2011). Furthermore, the molecule plays a role in the innovative creation of cyclic sulfamidates, a process involving deprotection and alkylation reactions, demonstrating its utility in generating a variety of chemical structures with potential applications in pharmaceuticals and material sciences (Posakony, Grierson, & Tewson, 2002).

Environmental Applications

The compound and its related derivatives are significant in environmental applications, particularly in adsorption technology. For instance, studies on the removal of perfluoroalkyl acids from water have shown that materials like covalent triazine-based frameworks, which may be chemically related or derived from 2,3,4-trifluoro-5-sulfamoylbenzoic acid, demonstrate high adsorption affinity and capacity, thereby playing a crucial role in environmental clean-up efforts (Wang et al., 2016).

Catalytic Applications

Compounds related to 2,3,4-trifluoro-5-sulfamoylbenzoic acid have been utilized as catalysts in various organic reactions. For example, scandium trifluoromethanesulfonate, a related compound, exhibits remarkable catalytic activity in acylation reactions. This demonstrates the potential of trifluoro-sulfamoyl derivatives in facilitating complex organic transformations, which are critical in pharmaceutical and material science research (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

Material Science

In the field of material science, derivatives of this acid are used in the development of novel materials. For instance, the synthesis of novel sulfonated thin-film composite nanofiltration membranes, which are crucial in the treatment of dye solutions, demonstrates the application of sulfonated aromatic diamine monomers, chemically related to 2,3,4-trifluoro-5-sulfamoylbenzoic acid, in creating advanced materials for environmental remediation (Liu et al., 2012).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,3,4-trifluoro-5-sulfamoylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3NO4S/c8-4-2(7(12)13)1-3(16(11,14)15)5(9)6(4)10/h1H,(H,12,13)(H2,11,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNGJNHKOKJXAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1S(=O)(=O)N)F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3,4-Trifluoro-5-sulfamoylbenzoic acid

CAS RN

2090303-92-5
Record name 2,3,4-trifluoro-5-sulfamoylbenzoic acid
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